molecular formula C16H15BrO2 B8478826 (3-Bromo-4-methylphenyl)(4-ethoxyphenyl)methanone

(3-Bromo-4-methylphenyl)(4-ethoxyphenyl)methanone

Cat. No.: B8478826
M. Wt: 319.19 g/mol
InChI Key: DPLFXIXFFIGRLI-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)(4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C16H15BrO2 and its molecular weight is 319.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C16H15BrO2/c1-3-19-14-8-6-12(7-9-14)16(18)13-5-4-11(2)15(17)10-13/h4-10H,3H2,1-2H3

InChI Key

DPLFXIXFFIGRLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4-methylbenzoic acid (1.2 g, 4.74 mmol) and oxalyl chloride (0.7 mL, 8.16 mmol) in 8 mL of CH2Cl2 was added 50 μL of DMF. The reaction mixture was stirred overnight prior to removal of the volatiles under reduced pressure using a rotary evaporator. The crude 3-bromo-4-methylbenzoyl chloride was dissolved in 10 mL of CH2Cl2 and then cooled to −5° C. prior to adding phenetole (0.63 mL, 5.0 mmol). AlCl3 (0.945 g, 7.1 mmol) was added via a solid addition funnel over 30 min. After the mixture was stirred at 5° C. for 2 h, the reaction was quenched by pouring over ice. Subsequently, the suspension was diluted with water and extracted 3× with CH2Cl2. The combined organic layers were washed 2× with 1 M HCl, once with H2O, 2× with 1 M NaOH, and 2× with brine prior to drying over Na2SO4. Recrystallization 2× from absolute EtOH provided 1.13 g of (3-bromo-4-methylphenyl)(4-ethoxyphenyl)methanone. 1H NMR (CDCl3, 300 MHz): δ 7.93 (d, J=1.6 Hz, 1H), 7.79 (d, J=8.8 Hz, 2H), 7.60 (dd, J=1.6, 8.0 Hz, 1H), 7.33 (d, J=8.0 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 4.12 (q, J=7.0 Hz, 2H), 2.48 (s, 3H), 1.46 (t, J=7.0 Hz, 3H); MS ESI (m/z) 319 (M+1)+, calc. 318.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
50 μL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.945 g
Type
reactant
Reaction Step Three

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